ranitidine hydrochloride

Descripción general

Descripción

Ranitidine hydrochloride is a histamine H2-receptor antagonist that reduces stomach acid production. It is commonly used to treat conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome . The compound was discovered in England in 1976 and came into commercial use in 1981 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of ranitidine hydrochloride typically involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Oxidation Reactions

Ranitidine undergoes oxidation via enzymatic and chemical pathways, producing distinct metabolites and degradation products.

Metabolic Oxidation

-

Primary metabolites :

Chemical Oxidation with Chloramine-T

Chloramine-T (CAT), a strong oxidant, reacts with ranitidine under acidic (HClO₄) and alkaline (NaOH) conditions. The reaction follows first-order kinetics with respect to both CAT and ranitidine concentrations .

| Condition | Reactive Species | Rate Law | Major Product |

|---|---|---|---|

| Acidic (HClO₄) | TsNHCl (protonated CAT) | Rate = k[CAT][RNH][H⁺] | Ranitidine-S-oxide |

| Alkaline (NaOH) | TsNCl⁻ (deprotonated CAT) | Rate = k[CAT][RNH][OH⁻]⁻¹ | Ranitidine-S-oxide |

Key findings:

-

Acid media : Rate increases with [H⁺] due to TsNHCl formation .

-

Alkaline media : Rate decreases with [OH⁻], favoring TsNCl⁻ as the oxidant .

-

Mechanism : Sulfur in ranitidine attacks chlorine in CAT, forming a cationic intermediate that hydrolyzes to the S-oxide .

Hydrolytic Degradation

This compound undergoes pH-dependent hydrolysis, with divergent pathways in acidic and alkaline environments .

Acidic Hydrolysis (pH < 3)

-

Resistance to hydrolysis : C-protonation of the enediamine moiety stabilizes the structure, preventing cleavage .

Alkaline Hydrolysis (pH > 10)

-

Cleavage pathway : Base-mediated hydrolysis targets the nitroethenediamine group, yielding:

Intermediate pH (3–10)

Both acidic and alkaline pathways coexist, with degradation rates peaking near neutral pH .

Thermal Decomposition and NDMA Formation

Ranitidine decomposes under heat to form N-nitrosodimethylamine (NDMA), a probable human carcinogen. This reaction contributed to its global recall in 2020 .

Proposed Mechanism :

-

Nucleophilic substitution : Chloramine (NH₂Cl) attacks the dimethylamino group.

-

Oxidation : Nitro group reduction generates NO⁺.

-

Dehydration : Eliminates water to form a nitrosamine precursor.

-

Nitrosation : NO⁺ reacts with dimethylamine, yielding NDMA.

Key Factors Accelerating NDMA Formation:

-

pH : Acidic conditions favor nitrosyl chloride (ClNO) formation, a potent nitrosating agent .

-

Chloride ions : Catalyze intermediate steps by stabilizing reactive species .

Stability Considerations

Aplicaciones Científicas De Investigación

Clinical Applications

Ranitidine hydrochloride is indicated for several gastrointestinal conditions:

- Duodenal and Gastric Ulcers : Ranitidine is used for the short-term treatment of active duodenal ulcers and benign gastric ulcers. It aids in healing and prevents recurrence after initial treatment .

- Gastroesophageal Reflux Disease (GERD) : This medication effectively alleviates symptoms associated with GERD, including heartburn and esophagitis .

- Zollinger-Ellison Syndrome : Ranitidine is employed in managing this condition characterized by excessive gastric acid production .

- Erosive Esophagitis : It treats inflammation of the esophagus caused by acid reflux .

- Stress Ulcer Prophylaxis : In hospitalized patients, ranitidine is often administered to prevent stress-related mucosal disease .

Formulation Innovations

Recent research has focused on developing innovative formulations of ranitidine to enhance its palatability and effectiveness, particularly for pediatric and geriatric populations. Studies have explored flexible tablet formulations that improve compliance through taste masking and rapid dispersion in water .

| Formulation Type | Characteristics |

|---|---|

| Oral Flexible Tablets | Rapid dispersion, taste masking, suitable for varied patient populations |

| Effervescent Granules | Quick dissolution, ease of administration |

| Syrup | Liquid form for easier intake, especially in children |

Safety Concerns and Withdrawal

Despite its extensive use, ranitidine was withdrawn from the market due to safety concerns regarding potential carcinogenic impurities found in some formulations. The U.S. Food and Drug Administration (FDA) requested the withdrawal of all ranitidine products in April 2020 after discovering N-nitrosodimethylamine (NDMA), a probable human carcinogen, in certain samples . This has led to increased scrutiny regarding its safety profile.

Case Studies

- Fatal Anaphylactic Reaction : A case study reported a sudden death following intravenous administration of ranitidine during post-surgical care. The patient exhibited symptoms consistent with anaphylaxis shortly after administration, highlighting the need for caution when using this drug in sensitive populations .

- Long-term Safety Review : A comprehensive review of over 26,000 patients in clinical trials indicated that adverse events were reported by 20% of those receiving ranitidine compared to 27% receiving placebo. This suggests a favorable safety profile under controlled conditions; however, rare idiosyncratic reactions were noted .

Mecanismo De Acción

Ranitidine hydrochloride works by blocking histamine H2 receptors on the parietal cells in the stomach lining, thereby inhibiting the secretion of gastric acid . This action helps in reducing symptoms associated with excess stomach acid, such as heartburn and acid indigestion . The molecular targets include the histamine H2 receptors, and the pathways involved are related to the regulation of gastric acid secretion .

Comparación Con Compuestos Similares

Similar Compounds

Cimetidine: Another histamine H2-receptor antagonist with a similar mechanism of action but a shorter duration of effect.

Famotidine: A more potent H2-receptor antagonist with fewer side effects compared to ranitidine.

Nizatidine: Similar to ranitidine but with a slightly different pharmacokinetic profile.

Uniqueness

Ranitidine hydrochloride is unique due to its balanced efficacy and safety profile. It has a longer duration of action compared to cimetidine and a better side effect profile compared to other H2-receptor antagonists .

Propiedades

Fórmula molecular |

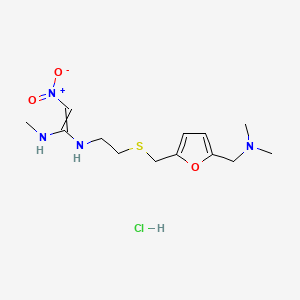

C13H23ClN4O3S |

|---|---|

Peso molecular |

350.87 g/mol |

Nombre IUPAC |

1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |

InChI |

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H |

Clave InChI |

GGWBHVILAJZWKJ-UHFFFAOYSA-N |

SMILES canónico |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |

Números CAS relacionados |

66357-35-5 (Parent) |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.